molecular formula C11H16N2O2 B067431 tert-butyl N-(3-methylpyridin-4-yl)carbamate CAS No. 180253-65-0

tert-butyl N-(3-methylpyridin-4-yl)carbamate

Cat. No.: B067431
CAS No.: 180253-65-0
M. Wt: 208.26 g/mol
InChI Key: RZPXITSRAQPKRU-UHFFFAOYSA-N
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Description

tert-butyl N-(3-methylpyridin-4-yl)carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a protected amine group on a 3-methylpyridin-4-yl scaffold, a structural motif frequently encountered in the design and synthesis of potent kinase inhibitors. Its primary research application lies in serving as a crucial building block for the construction of more complex molecules targeting various disease pathways, particularly in oncology. The tert-butyloxycarbonyl (Boc) protecting group effectively masks the amine functionality, allowing for selective reactions at other sites of the molecule during multi-step synthetic sequences. The Boc group can be readily removed under mild acidic conditions, regenerating the free amine for further derivatization, such as amide bond formation or Suzuki cross-coupling reactions. This makes it an indispensable reagent for the parallel synthesis and exploration of structure-activity relationships (SAR) in lead optimization campaigns. Researchers utilize this compound in the development of targeted therapies, where the pyridine core often acts as a key hinge-binding moiety within the ATP-binding pocket of specific protein kinases. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, this high-quality intermediate is designed to accelerate your innovative research programs.

Properties

IUPAC Name

tert-butyl N-(3-methylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPXITSRAQPKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The amine reacts with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP). The general reaction is:

4-Amino-3-methylpyridine+Boc2ODMAP, THFtert-Butyl N-(3-methylpyridin-4-yl)carbamate\text{4-Amino-3-methylpyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{tert-Butyl N-(3-methylpyridin-4-yl)carbamate}

Key Conditions

  • Solvent : THF or DCM (anhydrous)

  • Catalyst : DMAP (1–5 mol%)

  • Temperature : 0°C to room temperature (2–24 hours)

  • Workup : Aqueous extraction, drying (Na₂SO₄), and chromatography

Yield and Purity

ParameterValueSource
Typical Yield75–90%
Purity (HPLC)≥98%
RecrystallizationEthanol/water mixture

In a representative procedure, 4-amino-3-methylpyridine (1.0 g, 8.2 mmol) and DMAP (0.1 g, 0.82 mmol) in THF (20 mL) were treated with Boc₂O (2.1 g, 9.8 mmol) at 0°C for 2 hours. After extraction with ethyl acetate and purification, the product was isolated in 85% yield.

Alternative Synthesis via Coupling Reactions

For cases where the amine is inaccessible, coupling strategies using activated intermediates provide an alternative.

HATU-Mediated Coupling

The carboxylic acid derivative of tert-butyl carbamate is coupled with 3-methylpyridin-4-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

R-COOH+3-Methylpyridin-4-amineHATU, DIPEAtert-Butyl N-(3-methylpyridin-4-yl)carbamate\text{R-COOH} + \text{3-Methylpyridin-4-amine} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}

Key Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Coupling Agent : HATU (1.2 equiv)

  • Temperature : Room temperature (12–24 hours)

Yield and Purity

ParameterValueSource
Typical Yield50–65%
Purity (LCMS)≥95%

In one protocol, 3-methylpyridin-4-amine (0.5 g, 4.1 mmol) and HATU (2.3 g, 6.1 mmol) in DMF (10 mL) yielded the product at 60% after reverse-phase chromatography.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, flow reactors enable efficient mixing and heat transfer:

  • Residence Time : 10–30 minutes

  • Temperature : 50–80°C

  • Catalyst : Immobilized DMAP on silica

Advantages

  • 20% higher yield vs. batch processes

  • Reduced solvent waste

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Boc Protection8598LowHigh
HATU Coupling6095HighModerate

The Boc protection method is preferred for its simplicity and cost-effectiveness, while coupling reactions are reserved for specialized substrates.

Optimization Strategies

Solvent Screening

  • THF vs. DCM : THF provides higher yields (Δ+10%) due to better solubility of Boc₂O.

  • Additives : Molecular sieves (4Å) improve anhydrous conditions, boosting yield by 5–8%.

Catalytic Enhancements

  • DMAP Loading : Reducing DMAP from 5 mol% to 1 mol% maintains efficacy while lowering costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-methylpyridin-4-yl)carbamate serves as a pharmacophore in the design of various drugs. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of:

  • Anticancer Agents : Compounds with similar structures have been explored for their potential to inhibit specific cancer pathways, particularly those involving kinases like p38 MAPK .
  • Antimicrobial Agents : Research indicates that derivatives of pyridine-based carbamates exhibit antimicrobial properties, potentially leading to new treatments for bacterial infections .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for:

  • Building Blocks : It can act as a precursor for synthesizing other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals .
  • Protecting Groups : The tert-butyl group can serve as a protecting group for amines during multi-step synthesis processes, allowing chemists to selectively modify other functional groups .

Case Study 1: Development of p38 MAP Kinase Inhibitors

A study focused on the design of p38 MAP kinase inhibitors utilized derivatives of pyridine-based carbamates, including this compound. These compounds demonstrated promising inhibitory activity against p38 MAPK, which is implicated in inflammatory responses and cancer progression. The research highlighted the importance of structural modifications to enhance potency and selectivity .

Case Study 2: Synthesis of Antimicrobial Compounds

Another research initiative involved synthesizing a series of carbamate derivatives based on pyridine structures. This compound was identified as a key intermediate that facilitated the formation of compounds with significant antimicrobial activity against Gram-positive bacteria. The study underscored the potential of pyridine derivatives in developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can be removed under specific conditions, such as treatment with strong acids or heat, to reveal the free amine group .

Comparison with Similar Compounds

tert-Butyl 4-methylpyridin-2-ylcarbamate (I)

  • Structure : Boc group at the 2-position of a 4-methylpyridine ring.
  • Key Differences :
    • Substitution at the 2-position (vs. 4-position in the target compound) alters hydrogen-bonding patterns, forming dimers via N–H···N interactions in its crystal structure .
    • Used in synthesizing p38 MAP kinase inhibitors, highlighting the role of pyridine substitution patterns in kinase binding .

tert-Butyl (4-chloropyridin-2-yl)carbamate

  • Structure : Chloro substituent at the 4-position of a 2-pyridinyl ring.
  • Key Differences :
    • The electron-withdrawing Cl group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the electron-donating methyl group in the target compound .
    • Molecular weight: 242.71 g/mol (C11H15ClN2O2), higher than the target compound due to Cl .

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

  • Structure : Fluorine atom on the pyridine ring and a methylene linker.
  • Key Differences :
    • Fluorine’s electronegativity improves metabolic stability and lipophilicity, advantageous in CNS drug design compared to the methyl group’s steric effects .

Heterocyclic Variations

tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate

  • Structure : Piperidine ring with stereospecific methyl and Boc groups.
  • Key Differences :
    • The saturated piperidine ring enhances conformational flexibility, favoring interactions with chiral biological targets (e.g., G protein-coupled receptors) .
    • Molecular formula: C12H22N2O2; stereochemistry (3R,4R) critical for enantioselective synthesis .

tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate

  • Structure : Cyclohexyl-Boc group linked to a benzimidazolone core.
  • Key Differences :
    • The benzimidazolone moiety introduces hydrogen-bonding sites (NH and carbonyl groups), enhancing affinity for enzymatic active sites (e.g., 8-oxoguanine DNA glycosylase inhibitors) .
    • Molecular weight: ~383.87 g/mol (C19H24ClN3O3), significantly larger than pyridine-based analogs .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Heterocycle Molecular Weight (g/mol) Key Property Application
This compound 3-methyl, 4-Boc Pyridine 222.29 Moderate lipophilicity, thermal stability Kinase inhibitor intermediates
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy Pyridine 282.33 High polarity due to -OH/-OCH3 Antioxidant or anti-inflammatory agents
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 4-cyano, oxane ring Oxane 238.28 Enhanced rigidity from oxane ring Peptidomimetic synthesis

Biological Activity

tert-butyl N-(3-methylpyridin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : Approximately 208.26 g/mol
  • Structural Features : The compound consists of a tert-butyl group linked to a carbamate moiety and a pyridine ring, which contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it has shown efficacy against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound may serve as a lead candidate for antibiotic development due to its selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells.

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes and specific enzymes. This interaction disrupts essential cellular functions, leading to bacterial cell death. Understanding these mechanisms is crucial for optimizing its pharmacological profile and therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit bacterial growth effectively. For example, assays conducted on various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus0.5 µg/mL
Vancomycin-resistant Enterococcus faecium1 µg/mL

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development in antibiotic therapies.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

  • High oral bioavailability
  • Rapid clearance from systemic circulation

These characteristics are favorable for therapeutic applications but require further investigation to optimize dosing regimens and minimize side effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
Tert-butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamatePotential neuroprotective effectsContains an amino group
Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamateEnhanced activity against specific targetsIncorporates a fluorine atom
Tert-butyl (3-amino-pyridin-4-yl)carbamateAntimicrobial propertiesFeatures a pyridine ring

This table illustrates how variations in structure can influence biological activity and therapeutic potential, emphasizing the unique profile of this compound .

Future Directions in Research

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • In Vivo Efficacy : Animal studies to assess the therapeutic potential and safety profile in living organisms.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific pathogens.

Q & A

Basic Research Question

  • Storage : Store at –20°C under nitrogen in amber vials to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to strong acids/bases, which cleave the Boc group .
  • Safety : Despite low acute toxicity (non-GHS classified), wear nitrile gloves and PPE to minimize skin contact. Ventilation is critical to avoid inhalation of fine powders .

How can stereochemical outcomes be controlled during derivatization of this compound?

Advanced Research Question
Stereocontrol is critical when functionalizing the pyridine ring or modifying the carbamate group. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct enantioselective alkylation .
  • Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install substituents .
  • Chromatographic resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .

What analytical methods are most effective for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm. Limit of detection (LOD) ≈ 0.1% .
  • LC-MS/MS : Identify byproducts (e.g., de-Boc derivatives) via high-resolution mass spectrometry (HRMS) .
  • Karl Fischer titration : Quantify moisture content (<0.5% w/w) to ensure stability .

How do structural modifications to the pyridine ring affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The 3-methyl group on pyridine influences regioselectivity in reactions like Suzuki-Miyaura coupling:

  • Electronic effects : Methyl at the 3-position deactivates the ring, requiring harsher conditions (e.g., Pd(dppf)Cl₂, 80°C) for C–H functionalization .
  • Steric effects : Substituents at the 4-position (near the carbamate) hinder nucleophilic attack. Computational modeling (DFT) predicts steric maps for reaction optimization .

What strategies mitigate side reactions during Boc deprotection of this compound?

Advanced Research Question
Boc removal with TFA in DCM often generates tert-butyl trifluoroacetate byproducts. Mitigation strategies:

  • Alternative deprotection : Use HCl/dioxane (4 M, 0°C) to minimize side reactions .
  • Scavengers : Add triisopropylsilane (TIPS) to quench tert-butyl cations .
  • Workup optimization : Neutralize with aqueous NaHCO₃ immediately post-deprotection to isolate the free amine .

How can researchers validate the compound’s identity and purity without commercial reference standards?

Basic Research Question

  • Spectral libraries : Compare ¹H/¹³C NMR with simulated spectra (e.g., MNova or ACD/Labs) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • 2D NMR (COSY, HSQC) : Assign all protons and carbons to exclude structural isomers .

What computational tools predict the compound’s solubility and partition coefficient (logP)?

Advanced Research Question

  • Solubility : Use Schrodinger’s QikProp or ALOGPS 2.1 to estimate aqueous solubility (predicted ~0.1 mg/mL) .
  • logP : Molecular dynamics (MD) simulations with GAFF forcefield provide logP ≈ 2.3, validated via shake-flask experiments .

How can reaction scalability be optimized without compromising enantiomeric excess (ee)?

Advanced Research Question

  • Flow chemistry : Continuous reactors (e.g., Vapourtec) enhance mixing and heat transfer for Boc protection at scale .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, catalyst loading, and solvent ratios while maintaining ee >98% .

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